Endoxifen Z-isomer
Endoxifen Z-isomer
Endoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Endoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. Endoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, endoxifen is primarily located in the cytoplasm and membrane (predicted from logP). Endoxifen participates in a number of enzymatic reactions. In particular, Endoxifen and formaldehyde can be biosynthesized from 4-hydroxytamoxifen through the action of the enzymes cytochrome P450 3A4 and cytochrome P450 3A5. In addition, Endoxifen can be biosynthesized from N-desmethyltamoxifen; which is mediated by the enzyme cytochrome P450 2D6. In humans, endoxifen is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway.
4-Hydroxy-N-desmethyltamoxifen is a stilbenoid.
4-Hydroxy-N-desmethyltamoxifen is a stilbenoid.
Brand Name:
Vulcanchem
CAS No.:
112093-28-4
VCID:
VC0001788
InChI:
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
SMILES:
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Molecular Formula:
C25H27NO2
Molecular Weight:
373.5 g/mol
Endoxifen Z-isomer
CAS No.: 112093-28-4
Inhibitors
VCID: VC0001788
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
CAS No. | 112093-28-4 |
---|---|
Product Name | Endoxifen Z-isomer |
Molecular Formula | C25H27NO2 |
Molecular Weight | 373.5 g/mol |
IUPAC Name | 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
Standard InChI | InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- |
Standard InChIKey | MHJBZVSGOZTKRH-IZHYLOQSSA-N |
Isomeric SMILES | CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Canonical SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Appearance | Assay:≥98%A crystalline solid |
Description | Endoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Endoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. Endoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, endoxifen is primarily located in the cytoplasm and membrane (predicted from logP). Endoxifen participates in a number of enzymatic reactions. In particular, Endoxifen and formaldehyde can be biosynthesized from 4-hydroxytamoxifen through the action of the enzymes cytochrome P450 3A4 and cytochrome P450 3A5. In addition, Endoxifen can be biosynthesized from N-desmethyltamoxifen; which is mediated by the enzyme cytochrome P450 2D6. In humans, endoxifen is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway. 4-Hydroxy-N-desmethyltamoxifen is a stilbenoid. |
Synonyms | 4-hydroxy-N-demethyltamoxifen 4-hydroxy-N-desmethyltamoxifen 4-hydroxy-N-desmethyltamoxifen, (Z)-isomer endoxifen Z-endoxifen |
Reference | [1]. Chae YJ, et al. Endoxifen, the active metabolite of tamoxifen, inhibits cloned hERG potassium channels. Eur J Pharmacol. 2015 Apr 5;752:1-7. [2]. Wu X, et al. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen. Breast Cancer Res. 2011 Mar 10;13(2):R27. |
PubChem Compound | 10090750 |
Last Modified | Nov 11 2021 |
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